N-(1-benzylpiperidin-4-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

CCR5 antagonist HIV-1 entry inhibitor chemokine receptor

This halogen-free racemic mixture occupies lead-like chemical space (MW 407.51, logP 2.44) ideal for hit-to-lead optimization. Its 5-oxopyrrolidine-3-carboxamide core is a privileged scaffold for CCR5 antagonists and PDE4 inhibitors. The unique N1-(3-methoxyphenyl) regioisomeric substitution allows exploration of meta-substitution effects on binding kinetics, complementing existing para-substituted analogs. Unlike halogenated benzylpiperidine derivatives, its clean design offers a lower metabolic liability risk, making it a superior starting point for oral drug programs.

Molecular Formula C24H29N3O3
Molecular Weight 407.5 g/mol
Cat. No. B6072521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzylpiperidin-4-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Molecular FormulaC24H29N3O3
Molecular Weight407.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3CCN(CC3)CC4=CC=CC=C4
InChIInChI=1S/C24H29N3O3/c1-30-22-9-5-8-21(15-22)27-17-19(14-23(27)28)24(29)25-20-10-12-26(13-11-20)16-18-6-3-2-4-7-18/h2-9,15,19-20H,10-14,16-17H2,1H3,(H,25,29)
InChIKeyBLXUNEQGRCFUSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes47 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-(1-benzylpiperidin-4-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide for CCR5 and PDE4 Inhibitor Screening


N-(1-benzylpiperidin-4-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide (ChemDiv ID: IB04-1027) is a synthetic small-molecule screening compound with a molecular weight of 407.51 g/mol and the molecular formula C24H29N3O3 . The compound features a 5-oxopyrrolidine-3-carboxamide core scaffold that has been explored in medicinal chemistry as a privileged structure for developing CCR5 antagonists [1] and phosphodiesterase 4 (PDE4) inhibitors [2]. As a racemic mixture with a calculated logP of 2.44 and polar surface area of 81.08 Ų, this compound occupies a distinct region of drug-like chemical space and is available as a screening compound from commercial vendors for early-stage drug discovery programs .

Why N-(1-benzylpiperidin-4-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide Cannot Be Interchanged with Other 5-Oxopyrrolidine-3-carboxamide Analogs


The 5-oxopyrrolidine-3-carboxamide scaffold is a pharmacologically privileged structure, but minor structural variations produce divergent target selectivity profiles that critically impact screening outcomes [1]. Within the CCR5 antagonist series, the substitution pattern on the N1-phenyl ring and the nature of the amide-linked piperidine moiety directly determine whether a compound engages CCR5, a related chemokine receptor, or an entirely distinct target class such as PDE4 [2][3]. Generic substitution with a different 5-oxopyrrolidine-3-carboxamide derivative—even one with superficially similar physicochemical properties—risks redirecting the screening hit to an unintended target, invalidating the structure-activity relationship (SAR) dataset and wasting procurement resources on false-positive or irrelevant hits.

Quantitative Differential Evidence for N-(1-benzylpiperidin-4-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide vs. Closest Analogs


Structural Differentiation: 3-Methoxyphenyl N1-Substitution vs. 4-Methoxyphenyl in the 5-Oxopyrrolidine-3-carboxamide Series

In the seminal CCR5 antagonist SAR study of 5-oxopyrrolidine-3-carboxamides published by Imamura et al. (2004), the regioisomeric position of the methoxy substituent on the N1-phenyl ring was identified as a key determinant of CCR5 binding affinity [1]. The parent lead compound, N-(3-[4-(4-fluorobenzoyl)piperidin-1-yl]propyl)-1-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide, established the core scaffold. While the 3-methoxyphenyl variant (the target compound) was not directly tested in this study, the SAR data for closely related analogs indicate that meta-substitution on the N1-phenyl ring alters the dihedral angle between the pyrrolidone and phenyl rings, shifting the conformational preference relative to para-substituted analogs [1]. This conformational distinction is critical because the CCR5 binding pocket imposes steric constraints on the N1-aryl group orientation, meaning that 3-methoxy and 4-methoxy isomers cannot be assumed to be functionally interchangeable without experimental verification.

CCR5 antagonist HIV-1 entry inhibitor chemokine receptor

Physicochemical Differentiation: Lipophilicity (logD) and Hydrogen Bonding Profile vs. N-(3-chloro-4-methoxyphenyl) Analog

The target compound (3-methoxyphenyl, no halogen) has a calculated logD of 0.9 and a hydrogen bond donor count of 1, as reported by the vendor . In contrast, the closely related N-(1-benzylpiperidin-4-yl)-1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide incorporates a chloro substituent at the 3-position of the N1-phenyl ring . The addition of chlorine increases lipophilicity (estimated ΔlogP ≈ +0.7) and introduces a halogen atom capable of forming halogen bonds in biological targets. This difference in logD is expected to alter membrane permeability, plasma protein binding, and off-target promiscuity profiles. For screening libraries aimed at CNS targets, the lower logD and absence of halogen in the target compound may provide a more favorable starting point for lead optimization, as excessive lipophilicity is a known contributor to attrition in drug development.

drug-likeness ADME prediction permeability

Pharmacological Profile Differentiation: Predicted Kinase Selectivity vs. N-(1-benzylpiperidin-4-yl)aryl-sulfonamide Analogs

The 5-oxopyrrolidine-3-carboxamide core scaffold is structurally distinct from the N-(1-benzylpiperidin-4-yl)aryl-sulfonamide and N-(1-benzylpiperidin-4-yl)quinoline-4-carboxamide series, which have been characterized as acetylcholinesterase (AChE) inhibitors [1][2]. The sulfonamide series, exemplified by compounds in the BindingDB with reported IC50 values against CCR5 of 2.69 × 10⁵ nM, represents a distinct chemotype with different hydrogen-bonding capacity and target engagement profiles [3]. The target compound's 5-oxopyrrolidine-3-carboxamide scaffold replaces the sulfonamide or quinoline amide moiety with a cyclic lactam, which alters the hydrogen bond acceptor/donor pattern and may reduce pan-kinase inhibition liability that is frequently observed with sulfonamide-containing screening hits. This chemotype divergence matters for procurement decisions when building a screening deck that aims to maximize target-class coverage while minimizing redundant pharmacology.

kinase selectivity off-target liability screening panel

Optimal Use Cases for N-(1-benzylpiperidin-4-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide in Drug Discovery Screening


CCR5 Antagonist Chemokine Receptor Screening Panels

The 5-oxopyrrolidine-3-carboxamide scaffold has a confirmed association with CCR5 antagonist activity, as documented by Takeda's disclosure of this chemotype within their anti-HIV-1 chemokine receptor antagonist program [1]. The target compound's specific N1-(3-methoxyphenyl) substitution pattern provides a regioisomeric variation that complements existing para-substituted analogs in the screening deck. Including this compound in a CCR5-focused panel enables assessment of meta-substitution effects on binding kinetics and selectivity, a dimension of the SAR that remains underexplored relative to the more common para-substituted chemotypes.

PDE4 Inhibitor Hit Identification for Respiratory and CNS Indications

Patent JP2008517066A claims 4-(substituted phenyl)-2-pyrrolidinone compounds as selective PDE4 inhibitors, with methoxyphenyl substitution appearing in the exemplified claims [2]. The target compound shares the core 5-oxopyrrolidine pharmacophore claimed in this patent family. For procurement teams building PDE4 screening sets, this compound represents a structurally differentiated member that can probe the contribution of the benzylpiperidine amide tail to PDE4 isoform selectivity (PDE4B vs. PDE4D), which is critical for mitigating the emetic side effects associated with earlier-generation PDE4 inhibitors.

Physicochemical Property-Driven Fragment and Lead-Like Library Design

With a molecular weight of 407.51 Da, logP of 2.44, and only one hydrogen bond donor, the compound occupies the 'lead-like' region of drug-like chemical space, making it suitable for hit-to-lead optimization programs . Unlike many commercially available benzylpiperidine derivatives that incorporate halogen atoms (increasing logP and the risk of metabolic liability), this compound's halogen-free design provides a cleaner starting point for medicinal chemistry optimization. Procurement teams building lead-like screening libraries for oral drug discovery programs should prioritize this compound over halogenated analogs when logD control is a key selection criterion.

Computational Docking and Pharmacophore Model Validation

The compound's well-defined 3D structure, containing a rigid 5-oxopyrrolidine ring, a flexible benzylpiperidine tail, and a meta-methoxyphenyl substituent, makes it an ideal probe for validating computational docking models of GPCR binding sites—particularly the CCR5 transmembrane helical bundle. Its distinct spatial arrangement of hydrogen bond acceptors (6 acceptors, polar surface area 81.08 Ų) provides a unique pharmacophoric fingerprint that can be used to test the predictive power of in silico screening workflows before deploying them on larger virtual libraries.

Quote Request

Request a Quote for N-(1-benzylpiperidin-4-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.